Nonyl undecyl phthalate
Description
Structure
2D Structure
Properties
IUPAC Name |
1-O-nonyl 2-O-undecyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-12-14-16-20-24-32-28(30)26-22-18-17-21-25(26)27(29)31-23-19-15-13-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBFJMAXNZVRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883156 | |
| Record name | n-Nonyl n-undecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65185-89-9 | |
| Record name | 1-Nonyl 2-undecyl 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65185-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonyl undecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Nonyl n-undecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl undecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Mechanistic Investigations
Esterification Kinetics of Phthalic Anhydride (B1165640) with Branched and Linear Alcohols (C7, C9, C11)
The initial step in the synthesis is the rapid reaction between phthalic anhydride and an alcohol (e.g., nonyl or undecyl alcohol) to form a monoester. researchgate.net This reaction is mechanistically characterized as a facile addition-displacement pathway or alcoholysis. wikipedia.orgresearchgate.net The alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a monoalkyl phthalate (B1215562). wikipedia.org
Key characteristics of this first stage include:
High Reaction Rate: The formation of the monoester is described as a very fast and practically instantaneous process, often occurring simply upon mixing the reactants. researchgate.netresearchgate.netresearchgate.net
Irreversibility: Under typical synthesis conditions, this step is considered essentially irreversible. researchgate.netresearchgate.net
Non-Catalytic Nature: This initial reaction proceeds efficiently without the need for a catalyst. researchgate.net
The reaction can be represented as: C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R wikipedia.org (where R is a nonyl or undecyl group)
The second stage of the synthesis involves the esterification of the monoester with a second alcohol molecule to form the diester and a molecule of water. wikipedia.org This step is significantly slower than the first and is a reversible equilibrium reaction. researchgate.netresearchgate.net
C₆H₄(CO₂H)CO₂R + ROH ⇌ C₆H₄(CO₂R)₂ + H₂O wikipedia.org
Kinetic investigations, particularly for reactions catalyzed by strong acids like sulfuric acid, have shown that the reaction rate is dependent on the concentration of the monoester but not on the concentration of the excess alcohol. researchgate.netresearchgate.net This leads to a pseudo-first-order kinetic model with respect to the monoester.
The rate equation can be expressed as: -d[Monoester]/dt = k * [Monoester]
Where 'k' is the pseudo-first-order reaction rate constant. Kinetic studies on the esterification of phthalic anhydride with various long-chain alcohols have determined these rate constants and the corresponding activation energies, as detailed in the table below.
Table 1: Kinetic Parameters for the Sulfuric Acid-Catalyzed Esterification of Phthalic Anhydride with Higher Alcohols Data derived from studies using a 0.05% mass concentration of sulfuric acid catalyst and a 5:1 alcohol to anhydride molar ratio. researchgate.net
| Alcohol Chain | Temperature (K) | Reaction Rate Constant (k) (min⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| n-Nonyl Alcohol | 423 | 0.0105 | 58.0 |
| n-Nonyl Alcohol | 433 | 0.0175 | 58.0 |
| n-Nonyl Alcohol | 443 | 0.0284 | 58.0 |
| n-Undecyl Alcohol | 433 | 0.0152 | 58.5 |
| n-Undecyl Alcohol | 443 | 0.0251 | 58.5 |
The second, slower stage of diester formation necessitates the use of a catalyst to achieve efficient conversion in a reasonable timeframe. researchgate.net The choice of catalyst significantly influences reaction rates, operating temperatures, and the purity of the final product.
Strong Acid Catalysts: Concentrated sulfuric acid is a traditional and highly active catalyst, allowing the reaction to proceed at lower temperatures. google.com Methane sulfonic acid has also been used effectively. researchgate.net However, these catalysts can be corrosive and may lead to side reactions, complicating the purification process. google.com The reaction catalyzed by sulfuric acid typically follows first-order kinetics with respect to the monoester. researchgate.net
Weak Acid and Composite Catalysts: To overcome the drawbacks of strong acids, alternative systems have been developed. These include using a weak acid as the main catalyst, assisted by other co-catalysts. google.com
Ionic Liquids: Acid-functionalized ionic liquids have been explored as reusable and environmentally friendly catalysts for phthalate synthesis, demonstrating high conversion rates. researchgate.net
Solid Acid Catalysts: Eco-friendly solid catalysts like sulfamic acid have been shown to be effective for phthalate esterification, offering easier separation from the reaction product. cwejournal.org
| Solid Acids | Sulfamic Acid | Easy to separate and recycle. cwejournal.org | May require specific reaction conditions. | Varies by system. |
Characterization of Commercial Nonyl Undecyl Phthalate Compositions
Commercial-grade phthalates, particularly those with mixed alkyl groups, are not single, pure compounds but rather complex mixtures. The term "this compound" typically refers to a product made from a blend of C9 and C11 alcohols, which themselves can be mixtures of linear and branched isomers. productingredients.com
A commercial batch of this compound is expected to contain a statistical distribution of three main diester compounds:
Di-nonyl phthalate
Di-undecyl phthalate
The mixed ester, this compound
Furthermore, the nonyl and undecyl alcohol feedstocks are often derived from industrial processes that yield a variety of structural isomers (i.e., branched chains). productingredients.com Consequently, the final product is a complex mixture of these different diesters and their various branched and linear isomers.
Purity and composition assessment of such commercial products requires sophisticated analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard method used for the separation, identification, and quantification of the various phthalate esters within a sample. eurofinsus.comcornerstoneanalytical.com This analysis allows for the determination of the isomeric distribution and the presence of any impurities, such as unreacted alcohols or monoesters.
The use of mixed alkyl chains (C9 and C11) is a deliberate strategy to achieve a specific balance of properties in the final plasticizer product. The chemical and physical behavior of a phthalate ester is highly dependent on the length and structure of its alkyl chains. canada.ca
Plasticizing Efficiency: Generally, the efficiency of a plasticizer can be influenced by the length of the alkyl side chains. researchgate.net Mixing C9 and C11 chains results in a product with properties that are intermediate between those of pure di-nonyl phthalate and di-undecyl phthalate. This blending allows for the fine-tuning of performance characteristics such as flexibility and processing temperatures.
Volatility and Migration: Longer alkyl chains tend to decrease the volatility and migration rate of the plasticizer from the polymer matrix. A mixed-chain phthalate like this compound would exhibit lower volatility than a shorter-chain phthalate, such as di-n-butyl phthalate, contributing to the permanence of the plasticizing effect.
Physical Properties: The blend of different chain lengths and isomers disrupts the potential for molecular ordering, ensuring the plasticizer remains a liquid over a wide temperature range and imparts sustained flexibility to the host polymer. The structure-dependent nature of phthalate properties means that the specific blend of linear and branched C9 and C11 isomers will ultimately define the final performance of the commercial product. canada.ca
Environmental Fate and Biogeochemical Cycling
Biodegradation Dynamics and Pathway Elucidation
The environmental persistence and transformation of Nonyl undecyl phthalate (B1215562) are primarily governed by microbial degradation processes. The structure of the phthalate, particularly its long and disparate alkyl chains, plays a significant role in the kinetics and mechanisms of its breakdown in various environmental compartments.
In oxygen-rich aquatic environments, such as rivers and activated sludge from wastewater treatment plants, the aerobic biodegradation of phthalate esters is considered the principal mechanism for their mineralization. nih.gov Studies on a range of commercial phthalates, including the category of heptyl, nonyl, and undecyl phthalates, have demonstrated that these compounds undergo rapid primary degradation under aerobic conditions. asm.org
The Semi-Continuous Activated Sludge (SCAS) test is a laboratory method designed to simulate the conditions of a wastewater treatment plant. In studies evaluating the biodegradability of various commercial phthalate esters, the SCAS procedure is often used as an acclimation step for the microbial communities. asm.org Research utilizing this system on a category of higher molecular weight phthalates, which includes nonyl undecyl phthalate, demonstrated rapid primary biodegradation. asm.org In these tests, acclimated activated sludge showed a high capacity to degrade the parent phthalate ester, with removal rates often exceeding 90% within a 24-hour period. asm.org
Table 1: Biodegradation of Heptyl, Nonyl, Undecyl Phthalates in Activated Sludge Systems
| Test System | Condition | Observation | Primary Degradation Rate | Source |
| Semi-Continuous Activated Sludge (SCAS) | Aerobic, Acclimated Sludge | Used as an acclimation step for die-away tests. | Not specified as a rate, but leads to rapid degradation in subsequent tests. | asm.org |
| Activated Sludge Die-Away | Aerobic, Acclimated Sludge | Rapid loss of the parent phthalate ester. | >90% in less than 24 hours. | asm.org |
The River Die-Away (RDA) test is employed to assess the biodegradability of a chemical in a more environmentally representative aquatic system, using natural river water as the microbial inoculum. While the RDA test is widely used, its results can be variable and are influenced by laboratory conditions. usgs.govresearchgate.net Nevertheless, studies on higher phthalate esters in acclimated die-away procedures have shown significant biodegradation. asm.org For the category of heptyl, nonyl, and undecyl phthalates, tests using sludge that was first acclimated via the SCAS method showed greater than 90% degradation in under 24 hours. asm.org This indicates that once microbial populations are adapted, the degradation of these larger phthalates can be very efficient.
The biodegradation of phthalate esters typically proceeds through a stepwise pathway. The initial step involves the enzymatic hydrolysis of one of the ester linkages, leading to the formation of the corresponding monoester and alcohol. For this compound, this would result in monononyl phthalate and undecyl alcohol, or monoundecyl phthalate and nonyl alcohol. This initial hydrolysis is often the rate-limiting step, particularly for longer-chain phthalates.
Following the formation of the monoester, the second ester bond is cleaved, yielding phthalic acid and the corresponding alcohol. nih.gov The phthalic acid can then be further metabolized by microorganisms, typically through pathways involving hydroxylation and subsequent ring cleavage, ultimately leading to its conversion to common metabolic intermediates like carbon dioxide and water. While the specific metabolites of this compound are not extensively detailed in the literature, the general pathway is well-established for other phthalates like di-n-butyl phthalate. nih.gov
The molecular structure of a phthalate ester, specifically the length and branching of its alkyl side chains, is a critical determinant of its biodegradability. nih.govumd.edu
Alkyl Chain Length : Generally, as the length of the alkyl chain increases, the rate of biodegradation tends to decrease. researchgate.net Phthalates with long ester chains, such as di(2-ethylhexyl) phthalate (DEHP), are known to be less readily biodegradable. umd.edu This reduced biodegradability is attributed to the increased hydrophobicity and potential steric hindrance, which can inhibit the ability of hydrolytic enzymes to access and cleave the ester bonds. umd.edu Therefore, the C9 (nonyl) and C11 (undecyl) chains of this compound would classify it as a higher molecular weight phthalate, suggesting a slower biodegradation rate compared to short-chain phthalates like dimethyl phthalate.
Alkyl Chain Branching : Branching in the alkyl chains can also significantly impede biodegradation. Studies comparing linear and branched isomers have shown that branched structures, such as in DEHP, are more persistent than their linear counterparts. nih.govresearchgate.net Unbranched, linear alkyl chains are more easily attacked by microbial enzymes. While nonyl and undecyl groups can exist as various isomers, linear chains are generally more susceptible to degradation.
Aerobic Biodegradation in Aquatic Environments: Kinetics and Extent
Environmental Distribution and Partitioning Behavior
The environmental distribution of this compound, a high molecular weight phthalate ester, is governed by its distinct physicochemical properties, primarily its low water solubility and high lipophilicity. These characteristics dictate its tendency to partition from aqueous phases into organic-rich environmental compartments.
The movement and bioavailability of this compound in the environment are significantly limited by its strong tendency to adsorb to soil and sediment particles. Phthalate esters (PAEs) in general are known to adsorb to various environmental matrices, including soil and organic sediments wur.nl. This process is largely driven by the compound's hydrophobicity.
Research on various phthalates indicates that sorption is jointly regulated by hydrophobic partitioning and hydrogen-bonding interactions nih.gov. The high octanol-water partition coefficient (Log Kow) of long-chain phthalates like this compound signifies a strong affinity for organic carbon over water. Consequently, once released into the environment, this compound is expected to rapidly partition to suspended solids and bed sediments in aquatic systems and to the organic fraction of soils on land. This strong adsorption reduces its concentration in the water column, thereby limiting its mobility and potential for transport over long distances via waterways wur.nl. The sorption capacity is influenced by the characteristics of the natural organic matter, such as its aromatic and aliphatic carbon content nih.gov.
Table 1: Factors Influencing the Sorption of Phthalate Esters
| Factor | Description | Impact on Sorption |
|---|---|---|
| Hydrophobicity (Log Kow) | The ratio of a chemical's concentration in octanol (B41247) to its concentration in water. | Higher Log Kow values, typical for this compound, lead to stronger sorption. |
| Organic Carbon Content | The amount of organic matter present in soil or sediment. | Higher organic carbon content provides more sites for hydrophobic partitioning, increasing sorption nih.gov. |
| Particle Size | The size of soil or sediment particles. | Smaller particles have a larger surface area-to-volume ratio, generally increasing the potential for sorption. |
| Natural Organic Matter (NOM) Composition | The chemical nature of the organic matter (e.g., aromatic vs. aliphatic content). | The specific composition of NOM can influence the strength and mechanism of sorption, affecting domain accessibility nih.gov. |
This table is generated based on established principles of environmental chemistry for hydrophobic organic compounds.
Volatilization is a potential transport pathway for some chemical compounds, allowing them to move from soil or water into the atmosphere. For this compound, the likelihood of volatilization depends on the specific environmental matrix.
Based on data for the structurally similar Diundecyl phthalate, volatilization from moist soil surfaces may be an important fate process. This is suggested by an estimated Henry's Law constant of 5.6 x 10-5 atm-m³/mol nih.gov. However, the strong tendency of this compound to adsorb to soil particles is expected to significantly reduce, or attenuate, the rate of volatilization nih.gov. In contrast, volatilization from dry soil surfaces is not considered a significant environmental fate process for high molecular weight phthalates. This is due to their extremely low vapor pressure; the estimated vapor pressure for Diundecyl phthalate is 1.2 x 10-9 mm Hg nih.gov.
Table 2: Physicochemical Properties Related to Volatilization
| Property | Estimated Value | Implication for Environmental Fate |
|---|---|---|
| Henry's Law Constant | 5.6 x 10-5 atm-m³/mol | Suggests potential for volatilization from water/moist soil nih.gov. |
| Vapor Pressure | 1.2 x 10-9 mm Hg | Extremely low value indicates volatilization from dry surfaces is negligible nih.gov. |
Note: The values presented are for the closely related compound Diundecyl phthalate and are used as estimates for this compound.
While microbial degradation is often the primary breakdown route for phthalates, abiotic processes such as hydrolysis and photolysis can contribute to their transformation in the environment, albeit typically at slower rates researchgate.net.
Hydrolysis: This process involves the chemical reaction of a compound with water. Phthalate esters are susceptible to hydrolysis, which occurs in two successive steps. The first step is the cleavage of one ester bond to form the monoester (e.g., monononyl phthalate or monoundecyl phthalate) and one alcohol molecule. The second, slower step involves the hydrolysis of the monoester to form phthalic acid and a second alcohol molecule researchgate.net. The rates of hydrolysis for phthalates in the environment are generally reported to be slow under neutral pH conditions researchgate.net.
Photolysis: This process, also known as photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Phthalates can undergo direct photolysis when they absorb light, or indirect photolysis mediated by other light-absorbing substances in the environment. Research on other phthalates has shown that the length of the aliphatic side chain can influence the degradation rate, with some studies suggesting that longer chains may lead to easier removal under certain photocatalytic conditions frontiersin.org. Photolysis is most relevant in surface waters and in the atmosphere, where exposure to sunlight is direct researchgate.net.
Table 3: Summary of Secondary Abiotic Degradation Pathways
| Degradation Pathway | Description | Environmental Relevance |
|---|---|---|
| Hydrolysis | Two-step chemical breakdown by reaction with water, forming a monoester and then phthalic acid researchgate.net. | A slow but persistent degradation process in aquatic and soil environments researchgate.net. |
| Photolysis | Breakdown of the molecule by exposure to sunlight (UV radiation) frontiersin.org. | Primarily relevant in sunlit surface waters and the atmosphere; less significant in soil and sediment researchgate.net. |
Environmental Persistence and Bioconcentration Potential in Ecosystems
The environmental persistence of this compound is closely linked to its strong sorption behavior. By binding tightly to soil and sediments, the compound becomes less available for degradation processes, potentially leading to long-term persistence in these compartments wur.nl. While biodegradation is the main degradation pathway for most phthalates, the rate can be slow for high molecular weight compounds sequestered within soil and sediment matrices nih.gov.
The bioconcentration potential of a chemical refers to its tendency to accumulate in living organisms from the surrounding environment (typically water) to concentrations higher than in the environment itself. This potential is often estimated using the octanol-water partition coefficient (Log Kow or its computational equivalent, XLogP3). The high XLogP3 value for this compound suggests a very high potential for bioconcentration and biomagnification in food webs.
Table 4: Properties Influencing Persistence and Bioconcentration
| Property | Value | Implication |
|---|---|---|
| Sorption to Sediment/Soil | High | Sequestration in these matrices leads to increased persistence by reducing availability for degradation wur.nl. |
| XLogP3 (Octanol-Water Partition Coefficient) | 11.2 | A high value indicates a strong tendency to partition into fatty tissues of organisms, suggesting a high potential for bioconcentration nih.gov. |
| Bioconcentration Factor (BCF) | Not empirically determined; inferred to be high. | The high lipophilicity suggests that this compound is likely to accumulate in aquatic and terrestrial organisms. |
This table summarizes the expected behavior of this compound based on its physicochemical properties.
Mammalian and in Vitro Toxicological Research
Investigations into Hepatic Cellular Events Induced by Nonyl Undecyl Phthalate (B1215562)
The liver is a primary target for the metabolism of xenobiotics, including phthalates. The following subsections detail the known effects of Nonyl Undecyl Phthalate and its metabolites on specific cellular events within the liver, drawing from comparative studies on related phthalate esters.
Peroxisome proliferators are a class of chemicals that can induce an increase in the size and number of peroxisomes in the liver cells of rodents, a response linked to hepatocarcinogenesis in these species. Research on the monoester metabolite of this compound, specifically mono-(heptyl, nonyl, undecyl) phthalate (M711P), has shown that it did not cause an elevation in peroxisomal beta-oxidation in cultured rat hepatocytes. This suggests that, under the conditions of this particular in vitro study, M711P does not act as a peroxisome proliferator in rat liver cells.
In a broader in vivo study, Di-heptyl, this compound (D711P) was evaluated alongside other C7-C11 dialkyl phthalates. This research indicated that these phthalates collectively exhibit a threshold for inducing hepatic cellular events, including peroxisomal beta-oxidation (PBOX), in both rats and mice nih.gov. However, the specific quantitative contribution of D711P to this effect was not detailed in the available literature.
Gap junctional intercellular communication (GJIC) is a critical process for maintaining tissue homeostasis, and its inhibition is considered a potential mechanism of non-genotoxic carcinogenesis. Studies have demonstrated that the monoester metabolite, mono-(heptyl, nonyl, undecyl) phthalate (M711P), inhibits GJIC in a concentration-dependent manner in both rat and mouse hepatocytes.
In vivo research on Di-heptyl, this compound (D711P) as part of a group of C7-C11 dialkyl phthalates also pointed to an inhibition of hepatic GJIC in rats and mice nih.gov. The collective data for these longer-chain phthalates suggest a threshold for this effect, which is consistent with the tumorigenic response observed in chronic rodent studies nih.gov.
An increase in replicative DNA synthesis can indicate a regenerative response to cellular damage or a mitogenic stimulus, both of which can be contributing factors to tumor development. In vivo studies that included Di-heptyl, this compound (D711P) as part of a group of C7-C11 dialkyl phthalates found that these compounds can lead to an increase in replicative DNA synthesis in the livers of rats and mice nih.gov. This effect was noted to have a threshold, similar to the other hepatic cellular events observed nih.gov. Specific data quantifying the effect of D711P alone on replicative DNA synthesis are not available in the reviewed literature.
Endocrine Disrupting Potentials and Receptor Interactions
Phthalates as a class of chemicals are known for their potential to interfere with the endocrine system. The following sections explore the available, though limited, research on the specific interactions of this compound with androgen and thyroid hormone pathways.
There is currently a lack of specific research data on the direct interaction of this compound or its metabolites with the androgen receptor. Similarly, no studies were identified that specifically investigated the impact of this compound on the process of steroidogenesis, which is the synthesis of steroid hormones. Research on other phthalates has demonstrated anti-androgenic effects and alterations in steroid hormone production, but these findings cannot be directly extrapolated to this compound without specific investigation.
Detailed studies concerning the specific interactions of this compound with the thyroid hormone pathway are not available in the current scientific literature. While the broader class of phthalates has been investigated for potential thyroid-disrupting activities, with some studies indicating effects on thyroid hormone levels and regulation, data specific to this compound is absent. Therefore, its potential to interfere with thyroid hormone synthesis, transport, or receptor binding remains uncharacterized.
Cumulative Effects of Phthalate Mixtures on Toxicological Endpoints
The assessment of health risks associated with phthalates is complex because human exposure typically involves a mixture of these compounds rather than a single agent. acs.org The cumulative effects of these mixtures are a significant area of toxicological research.
Additivity Models and Mixture Toxicity Assessments
To evaluate the combined effects of multiple chemicals, toxicologists often use additivity models. researchgate.net These models predict the toxicity of a mixture based on the known toxicities of its individual components. The two most common models are dose addition (or concentration addition) and independent action. researchgate.net
Dose Addition: This model is applied to chemicals that have a similar mode of action. It assumes that the chemicals in the mixture act as dilutions of one another, and their combined effect can be predicted by summing their doses, scaled by their relative potencies. acs.org Experimental data for phthalate combinations have shown that dose addition provides a good approximation of their mixture effects. acs.org
Independent Action: This model is used for chemicals with different modes of action. It presupposes that the chemicals act on different biological systems and their combined effect is a result of the independent actions of each component. For phthalates, the National Academy of Sciences (NAS) noted that while independent action often yielded similar predictions to dose addition, it could sometimes significantly underestimate the combined effects. acs.org
Regulatory bodies and scientific committees have increasingly supported a cumulative risk approach for phthalates, acknowledging that assessing them individually may not adequately protect public health. acs.orgepa.gov Studies have demonstrated that when multiple antiandrogenic chemicals, including phthalates, are combined at doses equivalent to their individual No Observed Adverse Effect Levels (NOAELs), significant adverse effects can occur, a result well-predicted by dose addition. nih.gov
| Model | Principle | Applicability to Phthalates |
|---|---|---|
| Dose Addition | Assumes chemicals with a similar mode of action act as dilutions of one another. The total effect is the sum of the component doses, adjusted for potency. | Considered a good approximation for the effects of phthalate mixtures, especially for antiandrogenic endpoints. acs.org |
| Independent Action | Assumes chemicals with dissimilar modes of action affect different biological systems. The combined effect is calculated based on the independent probabilities of each chemical causing an effect. | Can sometimes underestimate the combined effects of phthalates. acs.org |
Long-Term Exposure Effects and Chronic Toxicity Considerations
While acute toxicity for most phthalates is low, chronic exposure is a greater concern and has been the focus of extensive animal studies. cpsc.govnih.gov Long-term exposure to certain phthalates has been linked to a range of adverse health effects, particularly targeting the liver, kidneys, and reproductive organs. cpsc.govuml.edu
In chronic toxicity studies involving repeated dosing in animals, the liver is a common target organ for many dialkyl ortho-phthalates. cpsc.gov Observed effects include increased liver weight, peroxisome proliferation, and other histopathological changes. cpsc.gov The kidneys are another frequent target. cpsc.gov It is important to note that the specific effects and their severity can vary depending on the specific phthalate ester, the dose, and the duration of exposure.
| Phthalate Group | Common Target Organs in Chronic Studies | Observed Effects |
|---|---|---|
| Dialkyl o-Phthalates (General) | Liver, Kidney, Testes | Increased liver weight, peroxisome proliferation, histopathological changes in liver and kidney, inhibition of testosterone (B1683101) production in testes. cpsc.gov |
| This compound | Data Not Available | Specific long-term toxicity studies are lacking. nih.gov Potential effects are inferred from the broader class of high molecular weight phthalates. |
Human Exposure Assessment and Biomonitoring Studies
Sources and Pathways of Human Exposure to Nonyl Undecyl Phthalate (B1215562)
Human exposure to Nonyl undecyl phthalate can occur through various sources and pathways. The primary routes of exposure are through ingestion of contaminated dust and the consumption of food and beverages that have been in contact with materials containing this phthalate.
Indoor Dust as a Significant Exposure Source
Food and Beverage Contamination via Migration from Food-Contact Materials
The migration of phthalates from food-contact materials is a well-documented pathway of human exposure. foodpackagingforum.orgvetdergikafkas.orgcore.ac.uk Phthalates are used as plasticizers in many materials used for food packaging, processing, and storage. vetdergikafkas.orguml.edu Due to their physical, non-covalent bonding with the polymer matrix, they can leach into foodstuffs, particularly those with high-fat content. vetdergikafkas.org Although the migration of several phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) from food packaging has been extensively studied, specific research and data on the migration of this compound from food-contact materials into food and beverages are limited in the available scientific literature. vetdergikafkas.orgcore.ac.uk
Methodologies for Assessing Aggregate Exposure to this compound
Aggregate exposure assessment aims to quantify the total exposure to a chemical from all possible sources and routes. nih.govresearchgate.net For phthalates, this would involve combining exposure from diet, indoor dust ingestion, inhalation of indoor air, and dermal contact with products containing the compound. nih.gov Methodologies for assessing aggregate exposure to phthalates often involve the use of mathematical models that integrate data on environmental concentrations, human activity patterns, and chemical properties. who.int These models can estimate the total daily intake of a specific phthalate. However, the application of these methodologies specifically to this compound is hampered by the lack of input data, such as its concentration in various environmental media and consumer products.
Biomonitoring Approaches for Phthalate Metabolites in Human Populations
Biomonitoring is a key tool for assessing human exposure to phthalates. It involves measuring the concentration of phthalate metabolites in human biological samples, most commonly urine. nih.govepa.gov This approach provides an integrated measure of exposure from all sources. nih.gov Phthalates are rapidly metabolized in the body to their corresponding monoesters and further oxidized metabolites, which are then excreted in the urine. nih.govnih.gov Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are commonly used to detect and quantify these metabolites. nih.govoregonstate.edu While biomonitoring studies have provided extensive data on human exposure to several common phthalates, specific metabolites of this compound are not typically included in large-scale biomonitoring programs like the National Health and Nutrition Examination Survey (NHANES). epa.govplos.org Therefore, there is a lack of data on the levels of this compound metabolites in human populations.
Regulatory Science and Risk Management Frameworks
Grouping Approaches for Phthalate (B1215562) Esters in Regulatory Assessment
In the realm of chemical regulation, assessing every individual substance for its potential risks is a resource-intensive and time-consuming process. Consequently, regulatory bodies often employ grouping approaches, where structurally and toxicologically similar chemicals are evaluated together. This strategy is particularly relevant for large chemical families like phthalate esters.
Phthalates are typically categorized for regulatory assessment based on the length of the carbon chain in their alcohol moiety. These subgroups generally include short-chain, medium-chain, and long-chain phthalates. canada.cacanada.ca This classification is founded on the principle that the length of the alkyl side-chains significantly influences the physicochemical properties of the substance, such as molar volume, which in turn affects its environmental fate, bioavailability, and toxicological profile. canada.ca
From a human health perspective, the grouping of phthalates often relies on a Structure-Activity Relationship (SAR) analysis. This analysis considers the mechanistic similarities in how different phthalates induce adverse effects. For instance, some phthalates are grouped based on their potential to cause androgen insufficiency during male reproductive development in animal studies. canada.ca Ecologically, the subgrouping is primarily driven by differences in properties like the octanol-water partition coefficient (log Kow) and water solubility, which are critical determinants of a substance's potential for bioaccumulation and its toxicity to aquatic organisms. canada.ca
Nonyl undecyl phthalate, being a higher molecular weight phthalate, is often considered within the broader category of "high-molecular-weight phthalate plasticizers." mdpi.com A specific example of a regulatory grouping that includes a substance closely related to or encompassing this compound is the "di(heptyl, nonyl, undecyl) phthalate" (D711P) mixture. The U.S. Environmental Protection Agency (EPA) has addressed D711P as a mixture of six different phthalate esters, including di(heptyl, nonyl) phthalate, di(heptyl, undecyl) phthalate, and di(nonyl, undecyl) phthalate. epa.gov This approach of assessing a commercial mixture acknowledges the reality of industrial chemical production and use, where pure, single-isomer substances are less common.
The following table illustrates a common approach to subgrouping phthalates for regulatory assessment:
| Subgroup | Carbon Chain Length of Alcohol Moiety | Primary Basis for Grouping | Representative Examples |
| Short-chain Phthalates | C1 - C4 | Similar toxicological profiles (e.g., reproductive toxicity) | Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP) |
| Medium-chain Phthalates | C5 - C7 | Intermediate properties between short and long-chain phthalates | Di-n-pentyl phthalate (DnPP), Di(2-ethylhexyl) phthalate (DEHP) |
| Long-chain Phthalates | C8 and greater | Similar physicochemical properties (e.g., low water solubility, high log Kow) leading to comparable environmental fate and ecotoxicity | Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP), Diundecyl phthalate (DUP), Di(heptyl, nonyl, undecyl) phthalate (D711P) |
Application of Quantitative Structure-Activity Relationships (QSARs) for Risk Prediction
Quantitative Structure-Activity Relationships (QSARs) are computational models that aim to predict the biological or toxicological activity of a chemical based on its molecular structure. nih.gov These models are a cornerstone of modern regulatory toxicology and risk assessment, offering a means to estimate the potential hazards of chemicals for which limited empirical data exist, thereby reducing the need for extensive and costly animal testing. nih.govnih.gov
The fundamental principle of QSAR is that the properties and activities of a chemical are a function of its molecular structure. mdpi.com By identifying and quantifying specific structural features, known as molecular descriptors, and correlating them with known activity data for a set of similar chemicals, a predictive model can be developed. nih.gov These descriptors can be simple, such as molecular weight or logP (a measure of a chemical's lipophilicity), or more complex, involving three-dimensional aspects of the molecule's geometry. nih.gov
For phthalate esters like this compound, QSAR models can be applied to predict a range of endpoints relevant to risk assessment, including:
Physicochemical properties: such as water solubility, vapor pressure, and octanol-water partition coefficient (log Kow), which are crucial for predicting environmental fate and transport.
Environmental toxicity: predicting adverse effects on aquatic organisms, which is a key component of ecological risk assessment.
Human health effects: estimating the potential for endpoints such as reproductive toxicity, developmental toxicity, and endocrine disruption.
The development and validation of a QSAR model involve several critical steps:
Data Collection: Gathering a high-quality dataset of chemicals with known activity values for the endpoint of interest.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each chemical in the dataset.
Model Building: Using statistical methods to identify the descriptors that best correlate with the observed activity and to build a predictive mathematical model.
Model Validation: Rigorously testing the model's predictive power using both internal and external validation techniques to ensure its robustness and reliability. nih.govmdpi.com
International and National Regulatory Status of this compound
The regulatory landscape for phthalates is complex and varies significantly across different jurisdictions. While some specific phthalates have been extensively studied and are subject to stringent regulations, the status of others, such as this compound, is often less clearly defined and may be addressed as part of a broader category of high-molecular-weight phthalates.
In the United States, the Environmental Protection Agency (EPA) has the authority under the Toxic Substances Control Act (TSCA) to require testing of chemicals to evaluate their potential risks. One of the mechanisms for this is a Testing Consent Order, which is a legally binding agreement between the EPA and chemical manufacturers to conduct specific environmental fate and effects tests.
A notable example is the consent order that included "di-(heptyl, nonyl, undecyl) phthalate (D711P)". epa.gov This substance is defined as a mixture that includes di(nonyl, undecyl) phthalate. epa.gov The consent order mandated testing for environmental effects and chemical fate, indicating a regulatory concern for the potential ecological impact of this group of phthalates. nih.gov The need for such testing arises from the recognition that these long-chain phthalates have low water solubility, which can complicate standard aquatic toxicity testing protocols. epa.gov
These environmental risk assessments are designed to determine how a chemical behaves in the environment (e.g., its persistence and potential to bioaccumulate) and what concentrations may cause harm to aquatic life and other organisms. The data from these studies are crucial for establishing safe environmental concentrations and for informing risk management decisions.
Management strategies for phthalates are largely driven by concerns about their potential endocrine-disrupting properties and other health effects. In many regions, this has led to restrictions or bans on the use of certain phthalates, particularly in consumer products where human exposure is most likely.
European Union: The EU has implemented some of the most comprehensive regulations for phthalates under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. Several low-molecular-weight phthalates are restricted in toys, childcare articles, and cosmetics. researchgate.net For instance, the mixture of C7-C11 phthalates, which includes Di(heptyl, nonyl, undecyl) phthalate, is prohibited from being placed on the market in cosmetics.
United States: The Consumer Product Safety Improvement Act (CPSIA) permanently bans certain phthalates in any amount greater than 0.1 percent in children's toys and specific childcare articles. compliancegate.com While this compound is not explicitly named in this primary ban, the regulatory focus on phthalates has broad policy implications. Additionally, in a recent development, "Linear this compound" has been added to the list of taxable substances under the Superfund Tax on Chemical Substances by the Internal Revenue Service, with an effective date of January 1, 2026. federalregister.govfederalregister.gov This indicates a national-level regulatory action that directly impacts this specific phthalate.
China: Similar to other regions, China has set limits for certain phthalates in products like plastic toys. researchgate.net
The overarching policy implication of these targeted regulations has been a market shift away from the regulated phthalates towards alternatives. This includes other, less-regulated high-molecular-weight phthalates and non-phthalate plasticizers. mdpi.com This trend underscores the need for ongoing assessment of these alternatives to avoid "regrettable substitutions," where a banned chemical is replaced by another that may also pose risks. nih.gov
Emerging Contaminant Considerations and Future Regulatory Landscape
As regulatory actions have restricted the use of certain well-studied phthalates, the production and use of other phthalates and alternative plasticizers have increased. mdpi.com This has led to the consideration of these replacement chemicals, including some high-molecular-weight phthalates, as "emerging contaminants." An emerging contaminant is a chemical that is not commonly monitored in the environment but has the potential to enter the environment and cause known or suspected adverse ecological or human health effects. unibuc.ro
The key characteristics of emerging contaminants include:
Increased usage and release into the environment.
Detection in various environmental compartments, such as water, soil, and biota.
A lack of comprehensive toxicological data and established environmental quality standards.
High-molecular-weight phthalates are now being detected in environmental samples, such as wastewater treatment sludge, indicating their release and persistence. mdpi.com This raises concerns about their long-term environmental fate and potential for bioaccumulation.
The future regulatory landscape for phthalates is likely to be shaped by several key trends:
Cumulative Risk Assessment (CRA): Regulators are increasingly moving beyond assessing chemicals on an individual basis and are instead considering the cumulative risk from exposure to multiple related chemicals that act through a common mechanism of toxicity. canada.ca The EPA is developing a cumulative risk assessment for high-priority phthalates, which reflects a more holistic approach to understanding the real-world risks of exposure.
Focus on Alternatives: There will be continued scrutiny of the safety of alternative plasticizers. A hazard-based framework is being developed to identify safer alternatives to classes of chemicals of concern, including phthalates. nih.gov This involves a comprehensive assessment of the potential hazards of substitutes before they are widely adopted.
Broader Scope of Regulation: Regulations may expand to cover a wider range of products and exposure pathways. There is also a trend towards regulating entire classes of chemicals rather than individual substances, which could impact the broader group of high-molecular-weight phthalates.
Increased Data Requirements: As chemicals like this compound are identified as emerging contaminants, there will be greater demand for comprehensive data on their environmental occurrence, fate, and toxicity to support robust risk assessments and inform future regulatory decisions.
The following table summarizes the regulatory considerations for this compound:
| Regulatory Aspect | Key Considerations for this compound |
| Grouping Approaches | Often included in the "long-chain" or "high-molecular-weight" phthalate category. Addressed as part of the "di(heptyl, nonyl, undecyl) phthalate" (D711P) mixture in some regulatory contexts. |
| QSAR for Risk Prediction | General QSAR models for phthalates can be used to estimate its physicochemical properties, environmental fate, and potential toxicity in the absence of empirical data. |
| Environmental Risk Assessment | Subject to Testing Consent Orders (as part of D711P) to generate data on environmental fate and effects due to its low water solubility. |
| Management & Policy | The mixture containing it is banned in EU cosmetics. "Linear this compound" is designated as a taxable substance in the US. Policy trends for other phthalates drive a shift towards its use as an alternative. |
| Emerging Contaminant Status | Considered an emerging contaminant due to increased use as a replacement for regulated phthalates and its detection in the environment. |
| Future Regulatory Landscape | Likely to be influenced by cumulative risk assessments for phthalates, increased scrutiny of alternatives, and a potential move towards class-based regulation. |
Conclusion and Future Research Trajectories
Synthesis of Current Knowledge and Major Findings on Nonyl Undecyl Phthalate (B1215562)
Nonyl undecyl phthalate is a high molecular weight phthalate ester utilized primarily as a plasticizer in various consumer and industrial products, including cleaning products, polishes, and floor maintenance items. productingredients.com Structurally, it is an aromatic ester with the chemical formula C28H46O4. productingredients.comnih.gov Like other phthalates, it is not chemically bound to the polymer matrix of products, allowing it to leach into the environment over time. uml.edunih.gov Human exposure can occur through ingestion, inhalation, and dermal contact. uml.edunih.gov
Research on phthalates, in general, has identified them as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems, with children being particularly vulnerable to exposure. nih.gov While many studies focus on more common phthalates like DEHP and DBP, the broader class of phthalates has been linked to reproductive and developmental toxicity. oecd.orgresearchgate.net The metabolism of phthalate esters typically begins with hydrolysis to their monoester derivative, which can then be further metabolized and excreted. nih.gov
Identification of Critical Knowledge Gaps and Research Priorities
Despite the general understanding of phthalates, there are significant knowledge gaps specifically concerning this compound. Much of the available toxicological data is for the broader category of high molecular weight phthalates or is based on read-across from analogous substances. canada.ca
Key research priorities include:
Comprehensive Toxicological Profiling: There is a pressing need for detailed studies on the specific toxicological effects of this compound. While some assessments have been conducted on mixtures containing this compound, data on the individual substance is limited. oecd.org Investigations should focus on its potential as an endocrine disruptor, as well as its reproductive and developmental toxicity.
Human Exposure and Biomonitoring: While human exposure to phthalates is known to be widespread, specific data on the levels of this compound and its metabolites in the human population are scarce. nih.gov Establishing reliable biomonitoring methods is crucial for accurate exposure assessment.
Environmental Fate and Ecotoxicology: The environmental persistence, bioaccumulation potential, and long-term effects of this compound on various ecosystems are not well understood. While some studies have examined the toxicity of high molecular weight phthalates to aquatic organisms, more specific research is needed. nih.gov
Metabolism and Toxicokinetics: A detailed understanding of the metabolic pathways of this compound in humans and other species is required to better assess internal exposure and potential health risks.
Methodological Advancements Needed for Comprehensive this compound Assessment
To address the existing knowledge gaps, several methodological advancements are necessary:
Advanced Analytical Techniques: The development and validation of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for detecting low levels of this compound and its metabolites in complex matrices like human tissues, food, and environmental samples. researchgate.net
In Vitro and In Silico Models: The use of high-throughput in vitro screening assays and computational toxicology models can help prioritize endpoints for further in vivo testing and elucidate mechanisms of toxicity. This can also reduce the reliance on animal testing.
Improved Exposure Assessment Models: More sophisticated models are needed to integrate data from various sources (environmental monitoring, biomonitoring, and product use) to provide a more holistic picture of human and environmental exposure.
Standardized Testing Protocols: The establishment of standardized protocols for assessing the toxicity of high molecular weight phthalates would ensure consistency and comparability of data across different studies and regulatory agencies.
Implications for Environmental Health and Sustainable Chemical Management
The potential for this compound to act as an endocrine disruptor, coupled with its widespread use, has significant implications for environmental health and sustainable chemical management. nih.govnih.gov The principle of "green chemistry," which aims to design less hazardous chemicals, is highly relevant. nih.gov
The substitution of more well-studied and regulated phthalates with less-studied alternatives like this compound raises concerns about "regrettable substitutions," where one hazardous chemical is replaced by another with a poorly characterized hazard profile. nih.gov
Therefore, a precautionary approach is warranted. This includes:
Increased Transparency: Greater transparency in the chemical composition of consumer products is needed to allow for better exposure assessment and informed choices.
Prioritization for Research and Regulation: Regulatory bodies should prioritize further research on high-production volume chemicals with limited toxicological data, such as this compound.
Promotion of Safer Alternatives: Encouraging the development and use of inherently safer alternatives to phthalate plasticizers is crucial for long-term environmental and public health protection. uml.edu
A comprehensive understanding of the entire life cycle of this compound, from production and use to disposal and environmental fate, is essential for developing effective risk management strategies and promoting a more sustainable approach to chemical use.
Q & A
Basic: What analytical methods are recommended for identifying and quantifying NUP in environmental samples?
Answer:
Nonyl undecyl phthalate (NUP) can be identified and quantified using gas chromatography-mass spectrometry (GC-MS) with total ion current (TIC) traces for peak integration. Authentic external standards should be used for calibration, as described in atmospheric particulate studies . Quality control measures, such as procedural blanks and batch-specific corrections, are critical to mitigate contamination risks during sample preparation and analysis. For structural confirmation, high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) may supplement GC-MS data, leveraging NUP's molecular formula and SMILES notation .
Basic: What structural and physicochemical properties of NUP are critical for experimental design?
Answer:
Key properties include:
- Molecular weight : 432.64 g/mol () .
- Branching isomerism : The presence of branched alkyl chains (nonyl and undecyl groups) affects solubility and environmental partitioning .
- Volatility : Low volatility under ambient conditions, but elevated temperatures (e.g., summer >35°C) enhance atmospheric release, as observed in TSP (total suspended particulate) studies .
Researchers must account for these properties when designing extraction protocols (e.g., solvent selection) and stability tests.
Advanced: How can researchers reconcile discrepancies in reported atmospheric concentrations of NUP across studies?
Answer:
Discrepancies may arise from:
- Seasonal variability : Higher NUP concentrations in winter (0.4–6 ng m) compared to summer due to temperature-dependent volatilization .
- Analytical sensitivity : Differences in GC-MS detection limits (e.g., TIC vs. selective ion monitoring) and sample pretreatment methods .
- Geographic factors : Industrial emission profiles and urban vs. rural sampling sites .
To address these, standardize sampling protocols (e.g., filter pore size, flow rate) and cross-validate results using interlaboratory comparisons.
Advanced: What mechanisms underlie NUP's potential endocrine-disrupting effects, and how can they be studied methodologically?
Answer:
NUP, like other phthalates, may interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARα, to alter lipid metabolism and hormone signaling. In vitro models (e.g., receptor-binding assays) and omics approaches (transcriptomics/proteomics) are recommended to elucidate these pathways . Dose-response studies should prioritize environmentally relevant concentrations (e.g., ng–µg/L ranges) to avoid non-physiological artifacts .
Basic: What are the primary environmental sources of NUP, and how do they influence sampling strategies?
Answer:
NUP is primarily emitted from industrial processes involving plasticizers, coatings, and adhesives. Atmospheric sampling in urban/industrial zones (e.g., Dhahran, Saudi Arabia) detected NUP in TSP extracts, with higher concentrations near manufacturing facilities . Researchers should stratify sampling sites based on proximity to point sources and monitor co-occurring phthalates (e.g., DEHP, DBP) to contextualize NUP’s emission patterns .
Advanced: How should researchers design experiments to assess NUP's bioaccumulation and trophic transfer in aquatic ecosystems?
Answer:
- Exposure systems : Use controlled mesocosms spiked with -labeled NUP to track bioaccumulation in benthic organisms and fish .
- Analytical endpoints : Measure lipid-normalized concentrations in tissues and apply fugacity models to predict partitioning between water, sediment, and biota .
- Metabolite profiling : Identify hydroxylated or oxidized metabolites via LC-HRMS to assess metabolic pathways and detoxification efficiency .
Basic: What quality control practices are essential for reliable NUP quantification in complex matrices?
Answer:
- Blanks : Process procedural blanks alongside samples to correct for laboratory contamination .
- Recovery tests : Spike matrices (e.g., dust, water) with deuterated NUP analogs (e.g., D-NUP) to validate extraction efficiency .
- Column conditioning : Use GC columns with mid-polarity stationary phases (e.g., 5% phenyl/95% dimethylpolysiloxane) to resolve NUP from co-eluting phthalates .
Advanced: What computational tools can predict NUP's environmental fate and degradation kinetics?
Answer:
- QSAR models : Estimate biodegradation half-lives using quantitative structure-activity relationships based on alkyl chain length and branching .
- Molecular docking : Simulate NUP’s binding affinity to metabolic enzymes (e.g., cytochrome P450) using software like AutoDock Vina .
- Fugacity modeling : Apply Level III fugacity models to predict phase partitioning (air, water, soil) under varying climatic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
